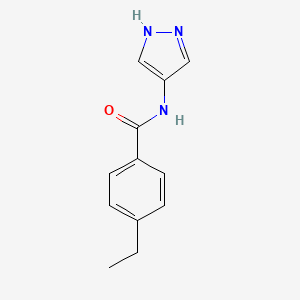
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, also known as DPA, is an important chemical compound in the field of scientific research. It is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to protect neurons by inhibiting oxidative stress and inflammation. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the activity of certain enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects:
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit bacterial and viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. Another advantage is its ability to selectively target cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide. One direction is the development of new synthetic methods for 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, which could improve its yield and purity. Another direction is the investigation of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide's potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide involves the reaction of 2,4-dioxopyrimidine with N-(3-hydroxypropyl)acetamide. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of certain bacteria and viruses.
Propriétés
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-1-3-10-8(15)6-12-4-2-7(14)11-9(12)16/h2,4,13H,1,3,5-6H2,(H,10,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUWPJJNPSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)